

# Measuring Isocitrate Dehydrogenase Activity: An Application Note and Protocol

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## Compound of Interest

Compound Name: *1,2,3-Propanetricarboxylic acid,  
1,2-dihydroxy-*

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## Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate, generating NADPH or NADH in the process.<sup>[1][2][3]</sup> In eukaryotes, three main isoforms of IDH exist: the cytosolic and peroxisomal NADP<sup>+</sup>-dependent IDH1, the mitochondrial NADP<sup>+</sup>-dependent IDH2, and the mitochondrial NAD<sup>+</sup>-dependent IDH3.<sup>[1][3]</sup>

Mutations in IDH1 and IDH2 have been identified as key drivers in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.<sup>[1][4]</sup> These mutations confer a neomorphic activity, causing the enzyme to convert  $\alpha$ -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).<sup>[5]</sup> Consequently, the measurement of IDH activity is crucial for basic research, disease diagnosis, and the development of therapeutic inhibitors.<sup>[5]</sup>

This document provides detailed protocols for measuring the activity of wild-type and mutant IDH enzymes using common spectrophotometric and fluorometric methods.

## Principle of the Assay

The activity of IDH is typically determined by monitoring the production of NADPH or NADH, which absorb light at 340 nm.<sup>[6]</sup> Alternatively, a coupled enzyme reaction can be used where

the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a colorimetric or fluorescent signal.[\[1\]](#)[\[7\]](#)

For wild-type IDH, the forward reaction is measured: Isocitrate + NAD(P)<sup>+</sup> → α-Ketoglutarate + NAD(P)H + CO<sub>2</sub>

For mutant IDH, the neomorphic activity is measured: α-Ketoglutarate + NADPH → 2-Hydroxyglutarate + NADP<sup>+</sup>

## Data Presentation

**Table 1: Typical Reagent Concentrations for IDH Activity Assays**

Reagent	Wild-Type IDH Assay	Mutant IDH Assay	Reference
Buffer	40-100 mM Tris-HCl or Triethanolamine	25-100 mM Tris-HCl	<a href="#">[8]</a> <a href="#">[9]</a>
pH	7.4 - 8.5	7.5 - 8.0	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Isocitrate	4.0 - 5.0 mM	-	<a href="#">[8]</a> <a href="#">[9]</a>
α-Ketoglutarate	-	1.5 mM	<a href="#">[11]</a>
NADP <sup>+</sup>	1.0 - 250 μM	-	<a href="#">[9]</a> <a href="#">[12]</a>
NAD <sup>+</sup>	0.4 mM	-	<a href="#">[8]</a>
NADPH	-	15 - 125 μM	<a href="#">[11]</a> <a href="#">[12]</a>
Divalent Cation (MgCl <sub>2</sub> or MnCl <sub>2</sub> )	1.0 - 5.0 mM	Not specified	<a href="#">[8]</a> <a href="#">[9]</a>
Enzyme (Sample)	5 - 50 μL of lysate	5 - 50 μL of lysate	<a href="#">[1]</a>

**Table 2: Kinetic Parameters for Isocitrate Dehydrogenase**

Enzyme	Substrate	Km	Reference
Bovine Adrenal NADP-IDH	D,L-isocitrate	2.3 $\mu$ M and 63 $\mu$ M	[13]
Bovine Adrenal NADP-IDH	NADP+	3.6 - 9 $\mu$ M	[13]
Bovine Adrenal NADP-IDH	2-oxoglutarate	120 $\mu$ M	[13]
Bovine Adrenal NADP-IDH	NADPH	10 $\mu$ M	[13]
Micrarchaeum harzensis IDH	DL-isocitrate	53.03 $\pm$ 5.63 $\mu$ M	[14]
Micrarchaeum harzensis IDH	NADP+	1.94 $\pm$ 0.12 mM	[14]

## Experimental Protocols

### Protocol 1: Spectrophotometric Assay for Wild-Type IDH Activity

This protocol measures the increase in absorbance at 340 nm due to the production of NAD(P)H.

Materials:

- 96-well clear flat-bottom plate[1]
- Microplate spectrophotometer capable of reading absorbance at 340 nm[6]
- IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl<sub>2</sub>)
- Isocitrate solution (e.g., 100 mM)
- NADP+ or NAD+ solution (e.g., 10 mM)

- Sample containing IDH enzyme (cell lysate, tissue homogenate, or purified enzyme)
- Ice

Procedure:

- Sample Preparation: Homogenize tissues (e.g., 50 mg) or cells (e.g.,  $1 \times 10^6$ ) in 200  $\mu$ L of ice-cold IDH Assay Buffer.<sup>[1]</sup> Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.<sup>[1]</sup> The supernatant is the sample lysate.
- Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine the following in a microcentrifuge tube on ice:
  - IDH Assay Buffer
  - Isocitrate solution (to a final concentration of 5 mM)
  - NADP+ or NAD+ solution (to a final concentration of 1 mM)
- Assay:
  - Add 5-50  $\mu$ L of the sample lysate to each well of the 96-well plate.
  - For a background control, add the same volume of sample lysate to a separate well and add IDH Assay Buffer instead of the Reaction Mix.
  - Bring the total volume in each well to 50  $\mu$ L with IDH Assay Buffer.<sup>[1]</sup>
  - Initiate the reaction by adding 50  $\mu$ L of the Reaction Mix to each well.
- Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C, taking readings every 1-5 minutes for 30-60 minutes.<sup>[15]</sup>
- Calculation:
  - Subtract the background control reading from the sample readings.

- Determine the rate of change in absorbance ( $\Delta OD/min$ ) from the linear portion of the curve.
- Calculate the IDH activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>).[\[9\]](#)

## Protocol 2: Colorimetric Assay for Wild-Type IDH Activity (Coupled Reaction)

This protocol uses a developer solution that reacts with the produced NAD(P)H to generate a colored product measured at 450 nm.[\[1\]](#)

Materials:

- 96-well clear flat-bottom plate[\[1\]](#)
- Microplate reader capable of reading absorbance at 450 nm[\[1\]](#)
- IDH Assay Kit (commercially available kits like Sigma-Aldrich MAK062 provide pre-made buffers and reagents)[\[1\]](#) or the following individual components:
  - IDH Assay Buffer
  - Isocitrate Substrate
  - NADP<sup>+</sup> and/or NAD<sup>+</sup>
  - Developer (e.g., a tetrazolium salt like WST-8 or MTT)[\[16\]](#)
  - NADH or NADPH Standard
- Sample containing IDH enzyme

Procedure:

- Standard Curve Preparation: Prepare a standard curve using the provided NADH or NADPH standard according to the kit manufacturer's instructions.[\[1\]](#)

- Sample Preparation: Prepare samples as described in Protocol 1.
- Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix according to the kit's protocol. The Reaction Mix will contain the IDH substrate, NAD(P)+, and the developer.<sup>[15]</sup> The Background Control Mix will omit the IDH substrate.<sup>[15]</sup>
- Assay:
  - Add 50 µL of sample to the wells.
  - Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.<sup>[1]</sup>
- Measurement: Incubate the plate for 3-60 minutes at 37°C.<sup>[15]</sup> Measure the absorbance at 450 nm.<sup>[1]</sup> The measurement can be taken in kinetic or endpoint mode.<sup>[15]</sup>
- Calculation:
  - Subtract the absorbance of the 0 standard from all readings.
  - Plot the standard curve.
  - Subtract the background control reading from the sample reading.
  - Determine the amount of NAD(P)H produced in the sample from the standard curve and calculate the IDH activity.

## Protocol 3: Spectrophotometric Assay for Mutant IDH Activity

This protocol measures the decrease in absorbance at 340 nm due to the consumption of NADPH.<sup>[5]</sup>

Materials:

- 96-well clear flat-bottom plate<sup>[5]</sup>
- Microplate spectrophotometer capable of reading absorbance at 340 nm<sup>[5]</sup>

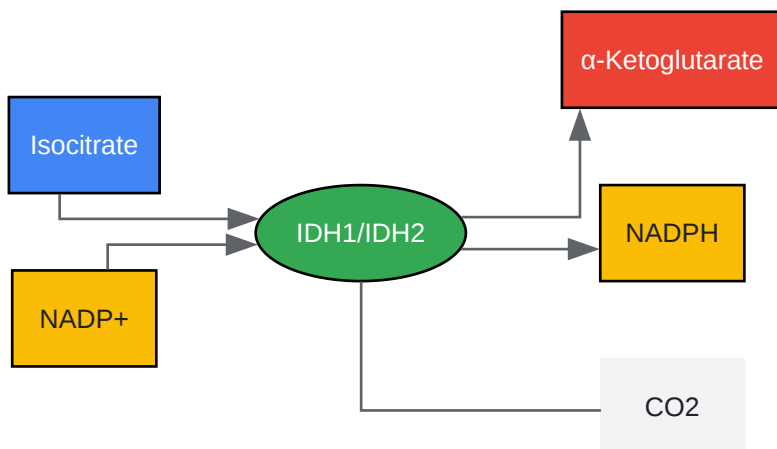
- Mutant IDH Assay Buffer
- $\alpha$ -Ketoglutarate solution
- NADPH solution
- Sample containing mutant IDH enzyme

#### Procedure:

- Sample Preparation: Prepare samples as described in Protocol 1. To remove small molecules that may interfere with the assay, an ammonium sulfate precipitation step can be included.[\[5\]](#)
- NADPH Standard Curve: Prepare a standard curve with known concentrations of NADPH.[\[5\]](#)
- Reaction Mix Preparation: Prepare a master mix containing Mutant IDH Assay Buffer and  $\alpha$ -ketoglutarate.
- Assay:
  - Add 5-50  $\mu$ L of the sample lysate to each well.
  - Add NADPH to a final concentration (e.g., 15  $\mu$ M).[\[11\]](#)
  - Bring the total volume to 50  $\mu$ L with Mutant IDH Assay Buffer.
  - Initiate the reaction by adding 50  $\mu$ L of the Reaction Mix.
- Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 25°C for 10-60 minutes.[\[5\]](#)
- Calculation:
  - Determine the rate of change in absorbance ( $\Delta$ OD/min) from the linear portion of the curve.

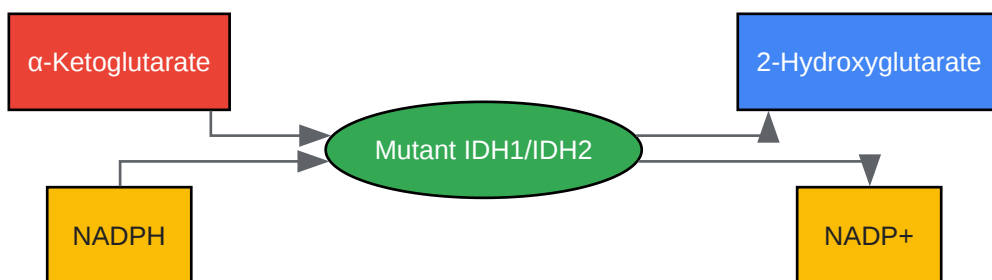
- Calculate the mutant IDH activity based on the rate of NADPH consumption, using the NADPH standard curve for quantification.[5]

## Visualizations



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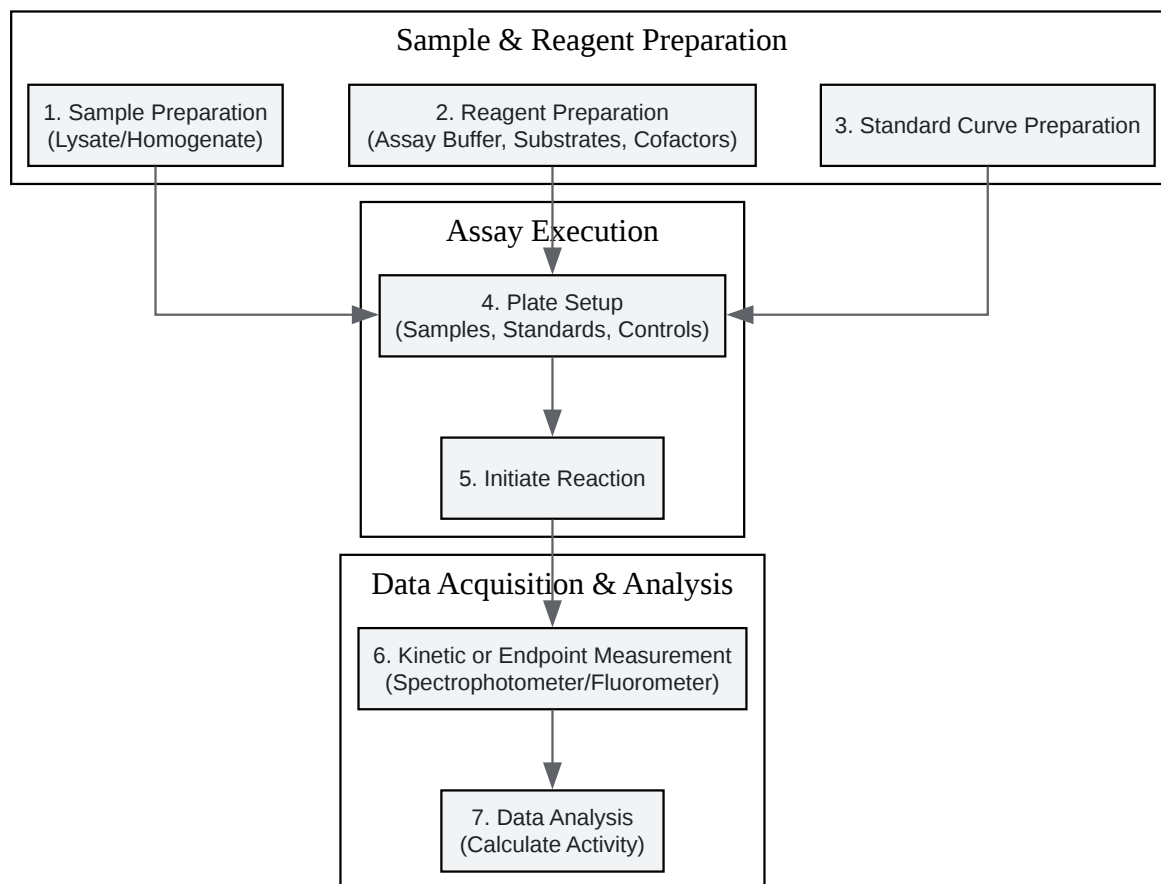
Caption: Wild-Type IDH Catalyzed Reaction.



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Caption: Mutant IDH Neomorphic Reaction.





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Caption: General Experimental Workflow for IDH Activity Assay.

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